6-O-Acetylascorbic acid
Description
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Structure
3D Structure
Properties
CAS No. |
20229-76-9 |
|---|---|
Molecular Formula |
C8H10O7 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C8H10O7/c1-3(9)14-2-4(10)7-5(11)6(12)8(13)15-7/h4,7,10-12H,2H2,1H3/t4-,7+/m0/s1 |
InChI Key |
JOGHFNRWGSNDFS-MHTLYPKNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Solid Phase Extraction Spe :spe Offers a More Selective and Efficient Cleanup Than Ppt or Lle. the Sample Extract is Passed Through a Solid Sorbent Packed in a Cartridge. the Analyte is Retained on the Sorbent While Interfering Substances Are Washed Away. the Purified Analyte is then Eluted with a Small Volume of a Strong Solvent. Different Types of Sorbents E.g., Reversed Phase, Ion Exchange Can Be Used Depending on the Physicochemical Properties of 6 O Acetylascorbic Acid and the Matrix Components.
Method Validation Parameters: Sensitivity, Specificity, Accuracy, Precision, and Robustness
To ensure that an analytical method for 6-O-Acetylascorbic acid is reliable and suitable for its intended purpose, it must undergo a thorough validation process. The key parameters evaluated are sensitivity, specificity, accuracy, precision, and robustness.
Sensitivity: The sensitivity of a method is its ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
LOD: The lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy.
LOQ: The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For LC-MS/MS methods analyzing ascorbic acid in biological fluids, LOQs in the range of 0.01 to 0.05 µg/mL have been reported.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. In HPLC, specificity is demonstrated by the separation of the analyte peak from other peaks. In MS/MS, specificity is achieved by monitoring a unique precursor-to-product ion transition for the analyte.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The result is expressed as a percentage of the known amount that is recovered. For bioanalytical methods, accuracy is often evaluated at multiple concentration levels, with acceptance criteria typically being within ±15% of the nominal value (±20% at the LOQ).
Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Intra-day precision (repeatability): The precision of measurements made within a single day.
Inter-day precision (intermediate precision): The precision of measurements made on different days. The acceptance criteria for precision are typically an RSD of ≤15% (≤20% at the LOQ).
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the pH of the mobile phase, column temperature, and mobile phase composition. The method is considered robust if the results remain within acceptable criteria despite these small changes.
The table below summarizes the key validation parameters and their typical acceptance criteria for bioanalytical methods.
| Parameter | Definition | Typical Acceptance Criteria |
| Sensitivity | Lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | LOQ should be adequate for the intended study. |
| Specificity | Ability to measure only the intended analyte. | No significant interference at the retention time of the analyte. |
| Accuracy | Closeness of the measured value to the true value. | Mean value within ±15% of nominal (±20% at LOQ). |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ). |
| Robustness | Unaffected by small changes in method parameters. | Results remain within accuracy and precision limits. |
Stability and Degradation Kinetics of 6 O Acetylascorbic Acid
Enzymatic Degradation Pathways of 6-O-Acetylascorbic Acid
Esterase-Mediated Hydrolysis in Biological Systems (in vitro and non-human in vivo)
The primary pathway for the biological degradation of this compound is through enzymatic hydrolysis mediated by esterases. These enzymes catalyze the cleavage of the ester linkage, releasing ascorbic acid and acetic acid. This bioconversion is essential for the compound to exert its vitamin C activity.
In Vitro Findings: Studies on various 6-O-acyl ascorbic acid derivatives have demonstrated their susceptibility to enzymatic hydrolysis. Research utilizing tissue homogenates has shown that esterases present in these tissues effectively convert the acylated forms back into ascorbic acid. For instance, investigations on related compounds, 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G), show that they are susceptible to enzymatic hydrolysis by tissue esterases, which releases ascorbic acid and the corresponding acyl group. nih.gov
Non-Human In Vivo Findings: In non-human in vivo models, the role of esterases is equally prominent. Studies in guinea pigs, which, like humans, cannot synthesize their own vitamin C, have been particularly insightful. When administered 6-O-acyl derivatives of ascorbic acid, these animals show effective conversion to ascorbic acid. High hydrolytic activity has been observed in the small intestine, indicating a significant role for intestinal esterases in the metabolic process. researchgate.net The enzymatic hydrolysis in tissue homogenates from guinea pigs proceeds via esterase and α-glucosidase (for glucosylated derivatives) to produce ascorbic acid. researchgate.net This metabolic activation is crucial for the bioavailability of the vitamin C from its acylated precursors.
Table 1: Summary of Esterase-Mediated Hydrolysis Studies on 6-O-Acyl Ascorbic Acid Derivatives
| Study Type | Biological System | Key Findings | Reference |
|---|---|---|---|
| in vitro / in vivo | Guinea Pig Tissue Homogenates (e.g., small intestine) | High hydrolytic activity observed, converting 6-O-acyl derivatives to ascorbic acid. Esterase is a key enzyme in this process. | researchgate.net |
| in vitro | Skin Tissue Models | 6-O-acyl derivatives are hydrolyzed by tissue esterases to produce ascorbic acid within skin tissues, enabling localized antioxidant effects. | nih.gov |
Other Enzyme Interactions Leading to Degradation
While esterases are the principal enzymes responsible for the initial degradation step of this compound, other enzyme interactions have been noted, particularly with more complex derivatives or in different biological contexts.
For derivatives that are also glycosylated, such as 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acid (6-Acyl-AA-2G), another class of enzymes, α-glucosidases, is involved. nih.govresearchgate.net These enzymes work in concert with esterases to first cleave the acyl group and then the glucoside group to release free ascorbic acid. researchgate.net
Furthermore, 6-O-acylated derivatives of ascorbic acid have been found to interact with other enzymes, not for degradation but as inhibitors. For example, various 6-O-acylated vitamin C compounds, such as ascorbic acid 6-O-hexadecanoate, have been identified as potent inhibitors of hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid. nih.gov The inhibitory activity increases with the length of the aliphatic chain, with the 6-O-octadecanoate derivative showing significant inhibition of both bacterial and bovine testicular hyaluronidases. nih.gov This interaction, however, relates to the compound's pharmacological activity rather than its degradation pathway.
Identification and Characterization of Degradation Products and Byproducts
The degradation of this compound is a multi-step process. The initial and defining step is the hydrolysis of the ester bond, yielding two primary products:
Ascorbic Acid (Vitamin C)
Acetic Acid
Following this initial hydrolysis, the released ascorbic acid becomes subject to its own well-documented degradation pathways, which are highly dependent on environmental conditions such as pH, temperature, and the presence of oxygen. nih.govmyfoodresearch.com The byproducts of this compound degradation are therefore the degradation products of ascorbic acid itself.
Key degradation products of ascorbic acid include:
Dehydroascorbic Acid (DHA): The initial, reversible oxidation product of ascorbic acid. frontiersin.orgwalshmedicalmedia.com
2,3-Diketogulonic Acid (2,3-DKG): Formed from the irreversible hydrolysis of the lactone ring of dehydroascorbic acid. walshmedicalmedia.com
Furfural: A major degradation product, especially under acidic conditions and in anaerobic environments. nih.govfrontiersin.org It can contribute to the browning of solutions. nih.gov
2-Furoic Acid: A degradation product formed under aerobic conditions in acidic solutions. nih.govfrontiersin.org
3-Hydroxy-2-pyrone: Another degradation product observed when ascorbic acid is heated. walshmedicalmedia.com
Oxalate (B1200264) and L-Erythrulose: Also identified as primary degradation products of ascorbic acid. walshmedicalmedia.com
Table 2: Major Degradation Products of Ascorbic Acid (Byproducts of this compound Degradation)
| Product | Formation Conditions | Reference |
|---|---|---|
| Dehydroascorbic Acid (DHA) | Initial oxidation of ascorbic acid (aerobic) | frontiersin.orgwalshmedicalmedia.com |
| 2,3-Diketogulonic Acid (2,3-DKG) | Irreversible hydrolysis of DHA | walshmedicalmedia.com |
| Furfural | Anaerobic degradation, particularly at low pH | nih.govfrontiersin.orgnih.gov |
| 2-Furoic Acid | Aerobic degradation in acidic solutions | nih.govfrontiersin.org |
| 3-Hydroxy-2-pyrone | Thermal degradation | walshmedicalmedia.com |
Kinetic Modeling of this compound Degradation Processes
The degradation of ascorbic acid itself has been extensively modeled. Most studies report that the thermal degradation of ascorbic acid follows a first-order or pseudo-first-order kinetic model . nih.govnih.govfrontiersin.orgmdpi.comiosrjournals.org This implies that the rate of degradation is directly proportional to the concentration of ascorbic acid.
The degradation rate constant (k) is highly influenced by temperature, with the temperature dependence typically following the Arrhenius equation. nih.govnih.gov The activation energy (Ea) for ascorbic acid degradation varies significantly with pH. For example, in hot-compressed water, the average apparent activation energy was found to be 15.77 kJ/mol at pH 5.0, 31.70 kJ/mol at pH 7.0, and 47.53 kJ/mol at pH 9.5, indicating that degradation is more favorable under acidic conditions. frontiersin.org
Some studies have proposed a biphasic model for ascorbic acid degradation, especially in systems with limited oxygen. myfoodresearch.com This model describes an initial rapid phase of aerobic degradation, which occurs until the dissolved oxygen is consumed, followed by a much slower phase of anaerobic degradation. myfoodresearch.com
Table 3: Kinetic Parameters for Ascorbic Acid Degradation Under Various Conditions
| Kinetic Model | Condition | Key Parameters / Findings | Reference |
|---|---|---|---|
| Pseudo-first-order | Hot-compressed water (150-190°C) | Degradation is faster at lower pH. Ea = 15.77 kJ/mol (pH 5.0), 31.70 kJ/mol (pH 7.0), 47.53 kJ/mol (pH 9.5). | frontiersin.org |
| First-order | Orange juice (277 K and 295 K) | Rate constants increased with temperature. Activation energy ranged from 7289.24 to 15689.54 J/mol. | mdpi.com |
| First-order | Packed table olives (pasteurized) | Activation energy averaged 9 kcal/mol (approx. 37.7 kJ/mol). | nih.gov |
| Biphasic model | Aqueous solution (80-100°C) | Characterized by a rapid aerobic degradation phase followed by a slower anaerobic phase. | myfoodresearch.com |
| First-order | Blanched lettuce and cabbage (70°C) | Rate constants (k) were 0.099 min⁻¹ for lettuce and 0.088 min⁻¹ for cabbage. | iosrjournals.org |
Mechanistic Studies of 6 O Acetylascorbic Acid Bioavailability and Cellular Uptake
Biochemical Mechanisms of Hydrolysis in Biological Milieus (in vitro and non-human in vivo)
Role of Specific Esterases in Ascorbic Acid Release from 6-O-Acetylascorbic Acid
Studies utilizing various tissue homogenates have demonstrated that the small intestine possesses high hydrolytic activity towards ascorbyl esters, suggesting a significant role for intestinal esterases in the initial breakdown of this compound following oral administration. Carboxylesterases (CEs), a major class of hydrolases, are known to efficiently hydrolyze a wide variety of ester-containing compounds. Pig liver esterase (PLE), a well-characterized carboxylesterase, is frequently used in in vitro studies to model the enzymatic hydrolysis of esters. It is established that PLE acts on water-soluble carboxyl esters with short-chain fatty acids, making this compound a likely substrate. The catalytic mechanism of CEs involves a serine residue in the active site that facilitates the hydrolysis of the ester bond, releasing ascorbic acid and acetic acid.
While direct kinetic data for the hydrolysis of this compound by specific esterases is not extensively documented in publicly available literature, the known substrate specificities of enzymes like porcine liver esterase strongly suggest their involvement.
pH Dependence of Esterase Activity and Hydrolysis Kinetics (animal models)
The catalytic activity of esterases is known to be significantly influenced by pH. Generally, carboxylesterases exhibit optimal activity in the neutral to slightly alkaline pH range. For instance, porcine liver esterase typically displays maximum hydrolytic activity around pH 8.0. This pH-dependence has important implications for the in vivo hydrolysis of this compound, as the pH of the gastrointestinal tract varies considerably. The environment of the small intestine, where significant esterase activity is present, would favor the enzymatic cleavage of the acetyl group.
Cellular Transport Mechanisms of Intact this compound
The transport of this compound across cellular membranes is a key determinant of its intracellular availability. The increased lipophilicity of this derivative compared to ascorbic acid suggests that its transport mechanisms may differ.
Investigations into Passive Diffusion vs. Active Transport Processes (in vitro cell lines)
Ascorbic acid itself has a very low passive membrane permeability. In contrast, more lipophilic derivatives of ascorbic acid are expected to more readily cross cell membranes via passive diffusion. The Caco-2 cell monolayer, a widely used in vitro model for predicting human intestinal absorption, is instrumental in these investigations. Studies with lipophilic solutes in Caco-2 cells have shown that their transport rates often correlate with their partition coefficient. It is hypothesized that the acetyl group in this compound increases its lipophilicity, thereby potentially enhancing its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells.
However, the potential for active transport cannot be entirely dismissed. While the primary active transporters for vitamin C, the sodium-dependent vitamin C transporters (SVCTs), have a high affinity for the ascorbate (B8700270) anion, it is not fully elucidated whether they can transport acetylated derivatives. Similarly, glucose transporters (GLUTs), which transport dehydroascorbic acid, are unlikely to transport the intact ester. Therefore, passive diffusion is considered the more probable mechanism for the cellular uptake of intact this compound.
Interaction with Membrane Transporters and Permeability Barriers (in vitro)
The interaction of intact this compound with specific membrane transporters remains an area requiring further investigation. As mentioned, the structural modification at the 6-position may hinder its recognition and transport by the SVCTs, which are specific for the ascorbate molecule.
The primary permeability barrier for orally administered compounds is the intestinal epithelium. The Caco-2 cell monolayer model mimics this barrier, including the formation of tight junctions that limit paracellular movement. For a lipophilic compound like this compound, the transcellular pathway, involving passage through the apical and basolateral membranes of the enterocytes, is the most likely route of absorption. The efficiency of this process would be governed by its ability to partition into the lipid membranes and diffuse across the cells.
Intracellular Fate and Metabolic Transformations of this compound (non-human systems)
Once inside the cell, this compound is expected to undergo metabolic conversion to release free ascorbic acid, which is the biologically active form.
The primary intracellular transformation is likely the hydrolysis of the acetyl ester bond, catalyzed by intracellular esterases. Hepatocytes, which are rich in various metabolic enzymes, would be a primary site for this conversion following absorption. In vitro studies using liver microsomes are a common method to investigate the metabolic stability of compounds. While specific data for this compound in liver microsomes is limited, it is known that these preparations contain a high concentration of carboxylesterases that metabolize a wide array of ester-containing drugs and xenobiotics.
Intracellular Conversion Pathways to Ascorbic Acid
The primary mechanism for the intracellular conversion of this compound to ascorbic acid is enzymatic hydrolysis. This biotransformation is catalyzed by a class of enzymes known as esterases. Esterases are ubiquitous enzymes that cleave ester bonds, such as the one linking the acetyl group to the 6-hydroxyl position of the ascorbic acid molecule.
The generalized reaction for this conversion can be represented as:
This compound + H₂O → Ascorbic acid + Acetic acid
While the literature broadly points to the involvement of non-specific intracellular esterases in the hydrolysis of various acylated ascorbic acid derivatives, specific enzymes responsible for the deacetylation of this compound have not been extensively characterized. However, it is understood that various esterases, including carboxylesterases, are present within cells and are capable of hydrolyzing a wide range of ester-containing compounds. These enzymes play a crucial role in both the activation of prodrugs and the detoxification of xenobiotics. nih.gov
The efficiency of this conversion is a key determinant of the bioavailability of ascorbic acid from its acetylated precursor. Studies on other 6-O-acyl ascorbate derivatives have shown that these compounds can effectively permeate cell membranes and subsequently be metabolized to ascorbic acid. For instance, research on 6-O-acyl-L-ascorbic acid-2-O-phosphates demonstrated their ability to enter cells and be converted into ascorbic acid.
It is hypothesized that the lipophilic nature of the acetyl group in this compound facilitates its passage across the lipid bilayer of cell membranes, after which intracellular esterases rapidly cleave the ester bond to release ascorbic acid, thereby increasing the intracellular concentration of this vital antioxidant.
| Substrate | Enzyme Class | Products | Cellular Location |
|---|---|---|---|
| This compound | Esterases (e.g., Carboxylesterases) | Ascorbic acid, Acetic acid | Cytosol |
Exploration of Further Metabolic Pathways and Derivatives
Once this compound is hydrolyzed, its constituent parts—ascorbic acid and the acetyl group—enter their respective metabolic pathways.
Metabolism of the Released Ascorbic Acid:
The liberated ascorbic acid joins the intracellular pool and participates in a multitude of biochemical reactions. As a potent antioxidant, it can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. liposhell.pl In these reactions, ascorbic acid is oxidized to the ascorbyl radical, which can be further oxidized to dehydroascorbic acid (DHA). nih.gov
DHA can be recycled back to ascorbic acid through enzymatic reactions involving glutathione-dependent enzymes, ensuring the regeneration of the antioxidant pool. nih.gov The principal metabolic pathway for the irreversible degradation of ascorbic acid involves its conversion to 2,3-diketogulonic acid, which is then further metabolized to oxalate (B1200264) and threonate. karger.com
Ascorbic acid also acts as a cofactor for a variety of enzymes, including those involved in the synthesis of collagen, carnitine, and neurotransmitters. liposhell.plfao.org
Metabolic Fate of the Acetyl Group:
The acetyl group, released as acetic acid, is readily activated to acetyl-coenzyme A (acetyl-CoA) in the presence of coenzyme A and ATP. Acetyl-CoA is a central molecule in cellular metabolism and can enter several key pathways: nih.govyoutube.comresearchgate.net
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can condense with oxaloacetate to form citrate, initiating the TCA cycle for the production of cellular energy in the form of ATP. nih.govresearchgate.net
Fatty Acid Synthesis: In states of energy surplus, acetyl-CoA can be used as a precursor for the synthesis of fatty acids. nih.govresearchgate.net
Cholesterol Synthesis: Acetyl-CoA is also a fundamental building block for the synthesis of cholesterol and other steroids. youtube.com
Acetylation Reactions: The acetyl group from acetyl-CoA can be transferred to proteins and other molecules in acetylation reactions, which play a role in regulating gene expression and enzyme activity. youtube.com
There is currently no scientific evidence to suggest that this compound itself is a substrate for further metabolic derivatization before its hydrolysis into ascorbic acid and acetic acid. The primary metabolic significance of this compound lies in its role as a more stable, lipophilic pro-form of ascorbic acid.
| Component | Key Metabolic Intermediate | Major Metabolic Pathways |
|---|---|---|
| Ascorbic Acid | Ascorbyl Radical, Dehydroascorbic Acid | Antioxidant regeneration, Collagen synthesis, Carnitine synthesis, Neurotransmitter synthesis, Degradation to oxalate and threonate |
| Acetyl Group | Acetyl-CoA | TCA Cycle, Fatty acid synthesis, Cholesterol synthesis, Acetylation reactions |
Biological Activities and Molecular Mechanisms of 6 O Acetylascorbic Acid in Vitro and Non Human in Vivo
Antioxidant Mechanisms of Action
The primary and most well-understood activity of ascorbic acid and its derivatives is their function as antioxidants. This activity stems from the chemical structure of the ascorbate (B8700270) molecule, which allows it to act as a potent reducing agent and scavenger of reactive oxygen species (ROS).
Direct Free Radical Scavenging Capabilities (in vitro)
The antioxidant capacity of ascorbic acid is rooted in its ability to donate electrons to neutralize free radicals, thereby terminating damaging chain reactions. acs.org The enediol structure of the ascorbate molecule is critical to this function. When it donates an electron, it forms a relatively stable, less reactive ascorbyl radical, which can then donate a second electron to become dehydroascorbic acid. nih.gov
While direct studies quantifying the free radical scavenging capacity of 6-O-acetylascorbic acid are scarce, research on other ascorbyl esters, such as ascorbyl palmitate, provides some insight. Comparative studies have shown that in certain in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the antioxidant potency of ascorbyl esters can be lower than that of L-ascorbic acid. mdpi.com Conversely, one study on a series of L-ascorbyl fatty acid esters found that their ability to scavenge hydroxyl radicals was superior to other antioxidants like tert-butylhydroquinone. researchgate.net It was also noted that the scavenging activity tended to decrease as the carbon chain of the attached fatty acid increased. researchgate.net Given that this compound has a short acetyl group, it is expected to retain significant free radical scavenging capabilities, similar to its parent compound.
Table 1: Comparison of In Vitro Antioxidant Activity of Ascorbic Acid and Ascorbyl Esters
| Assay Type | Compound | Observed Activity/Finding | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Ascorbic Acid | Superior antioxidant activity compared to ascorbyl palmitate-containing formulations. | mdpi.com |
| Hydroxyl Radical Scavenging | L-Ascorbyl Saturated Fatty Acid Esters | Activity was better than that of tert-butylhydroquinone. | researchgate.net |
| Reducing Power | L-Ascorbyl Saturated Fatty Acid Esters | Activity decreased with the increase of carbon atoms in the fatty acid chain. | researchgate.net |
Modulation of Reactive Oxygen Species (ROS) Levels in Cellular Systems (in vitro)
In cellular systems, ascorbic acid potently inhibits the increase in ROS levels caused by various stressors. researchgate.net For instance, in prostate cancer cells, ascorbic acid was found to potently inhibit the rise in ROS production induced by increased temperature and certain anticancer drugs. researchgate.net The accumulation of ROS can cause significant oxidative damage to essential macromolecules, including DNA, proteins, and lipids. nih.gov By scavenging these excess ROS, ascorbic acid and its derivatives protect cells from oxidative stress. nih.gov
Although specific studies on this compound are lacking, its identification in plants like Mentha aquatica and Verbascum betonicifolium suggests it plays a role in the natural antioxidant defense mechanisms of these organisms. welltchemicals.comnih.gov It is plausible that, within cells, it either directly neutralizes ROS or is first hydrolyzed to ascorbic acid, which then acts to reduce the cellular ROS burden.
Interaction with Endogenous Antioxidant Systems and Redox Homeostasis
Beyond direct scavenging, ascorbic acid is crucial for maintaining cellular redox homeostasis through its interaction with endogenous antioxidant systems. It is known to regenerate other key antioxidants, most notably α-tocopherol (Vitamin E), from its radical form. This synergistic relationship allows α-tocopherol to continue protecting lipid membranes from peroxidation, while ascorbic acid replenishes its antioxidant capacity.
Cellular Response Modulation
The influence of ascorbic acid extends beyond direct antioxidant effects to the modulation of cellular processes through the regulation of gene expression and intracellular signaling pathways. These actions are critical for the cell's ability to adapt to stress and maintain normal function.
Disclaimer: The following subsections detail research conducted on L-ascorbic acid. Specific studies investigating the influence of this compound on these pathways were not identified. The effects described may be relevant if this compound is converted to ascorbic acid within the cell.
Influence on Gene Expression Profiles and Transcriptional Regulation (in vitro cell lines)
Ascorbic acid has been shown to modulate the expression of a wide range of genes. This regulatory role is distinct from its function as an antioxidant or enzyme cofactor. For example, ascorbic acid can stimulate procollagen (B1174764) mRNA at the transcriptional level. In studies using microarrays, treatment of embryonic stem cells with ascorbic acid resulted in the overexpression of genes involved in neurogenesis and neurotransmission.
In non-human in vivo models, ascorbate therapy has been shown to significantly affect the expression of genes relevant to tumorigenesis. For instance, in mice with sarcoma S-180 cells, ascorbate treatment increased the expression of the tumor suppressor gene p53 and the antioxidant response-related gene NRF2, while reducing the expression of the tumor-promoting gene HIF-1α. The regulation of gene expression appears to be complex and may involve mechanisms such as influencing cAMP pathways.
Impact on Intracellular Signaling Pathways (e.g., NF-κB, MAPK, Nrf2) (in vitro)
Ascorbic acid can significantly influence major intracellular signaling pathways that regulate inflammation, stress response, and cell survival.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Ascorbic acid can promote the activity of Nrf2, which in turn enables the expression of a suite of genes encoding antioxidant proteins. However, the interaction is complex; in some cancer cell lines, ascorbic acid has been shown to inhibit Nrf2 activation by preventing its translocation into the nucleus. nih.gov This suggests the effect may be cell-type and context-dependent.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central mediator of inflammatory responses. Constitutive activation of NF-κB is linked to various disease states. Ascorbic acid can regulate and inhibit the activation of NF-κB. nih.govwelltchemicals.com In a study on alcoholic liver fibrosis in guinea pigs, ascorbic acid supplementation was shown to suppress the NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascades are key pathways that convert extracellular stimuli into a wide range of cellular responses. In acute myeloid leukemia cell lines, L-ascorbic acid was found to activate the ERK MAP kinase pathway, a specific branch of the MAPK family. mdpi.com This activation was linked to the induction of apoptosis in the cancer cells. mdpi.com Another study demonstrated that the differentiation of embryonic stem cells driven by ascorbic acid involves the p38 MAPK/CREB pathway.
Table 2: Effects of Ascorbic Acid on Intracellular Signaling Pathways (In Vitro / Non-Human In Vivo)
| Signaling Pathway | Model System | Observed Effect of Ascorbic Acid | Reference |
|---|---|---|---|
| Nrf2 | Mice with Sarcoma S-180 | Significantly increased expression of NRF2. | |
| Nrf2 | Imatinib-resistant chronic myelogenous leukemia cells | Inhibited Nrf2 activation by interfering with its nuclear localization. | nih.gov |
| NF-κB | Guinea pigs with alcoholic liver fibrosis | Suppressed the NF-κB signaling cascade and synthesis of related cytokines. | |
| MAPK (ERK pathway) | Acute myeloid leukemia cell lines | Induced dose-dependent phosphorylation and activation of ERK. | mdpi.com |
| MAPK (p38 MAPK/CREB) | Murine embryonic stem cell line | Involved in driving mesoderm-derived stem cell differentiation. |
Regulation of Cellular Proliferation, Differentiation, and Viability (in vitro)
Currently, there is a lack of specific research data detailing the direct effects of isolated this compound on the regulation of cellular proliferation, differentiation, and viability in in vitro models. While the parent compound, ascorbic acid, has been extensively studied for its dose-dependent influence on various cell types, similar investigations specifically targeting the 6-O-acetylated form have not been identified in the available scientific literature.
Mechanisms of Apoptosis or Cell Cycle Modulation (in vitro)
Detailed mechanistic studies elucidating the role of this compound in apoptosis or cell cycle modulation are not presently available. Research has not yet specifically explored whether this compound can induce programmed cell death or influence the progression of the cell cycle in various cell lines. Consequently, no data on the specific molecular pathways that might be involved are available.
Enzymatic Interactions and Cofactor Potential
The potential of this compound to interact with and modulate the activity of enzymes, particularly those involved in critical biological pathways, remains an area for future investigation.
Modulation of Hydroxylase Activity (e.g., prolyl hydroxylase) (in vitro)
There is currently no direct evidence from in vitro studies to suggest that this compound modulates the activity of hydroxylases, such as prolyl hydroxylase. The well-established role of ascorbic acid as a cofactor for these enzymes has not been specifically replicated or studied with its 6-O-acetylated derivative.
Role in Collagen Synthesis Pathways and Extracellular Matrix Remodeling (in vitro or animal models)
Specific studies on the role of this compound in collagen synthesis pathways and the remodeling of the extracellular matrix in either in vitro or animal models are lacking. While its structural similarity to ascorbic acid might suggest a potential role, this has not been experimentally verified.
Mechanistic Studies in Animal Models Investigating Biological Effects (e.g., tissue specific accumulation, antioxidant defense)
To date, there are no published mechanistic studies in animal models that investigate the tissue-specific accumulation or the direct antioxidant defense mechanisms of this compound. While its presence in plants suggests a potential role in antioxidant defense within the plant kingdom, this has not been translated to or studied in animal models. researchgate.net One study on Mentha aquatica extracts, which contain this compound among other compounds, investigated the in vitro antioxidant effects on human erythrocytes, but the specific contribution of this compound to these effects was not isolated or quantified. nih.gov
Pharmacokinetic and Pharmacodynamic Studies of 6 O Acetylascorbic Acid Animal Models Only
Absorption Profiles and Pathways in Animal Models
Upon oral administration, it is anticipated that 6-O-acetylascorbic acid undergoes hydrolysis to ascorbic acid and acetic acid prior to or during absorption in the gastrointestinal tract. Studies on similar acylated ascorbic acid derivatives in rats have shown that the intact ester is not detectable in plasma after oral administration, indicating its conversion during the absorption process nih.gov. The absorption of the released ascorbic acid is a dose-dependent and saturable process mediated by specific transporters.
In dogs, oral administration of ascorbic acid leads to a rapid increase in plasma levels, suggesting an active transport mechanism in the intestine nih.gov. The absorption of ascorbic acid is primarily facilitated by Sodium-dependent Vitamin C Transporters (SVCTs) located in the intestinal epithelial cells.
Distribution and Tissue Accumulation Kinetics in Animal Models
Once absorbed and hydrolyzed to ascorbic acid, the distribution throughout the body is extensive, with varying concentrations in different tissues. Animal studies have consistently shown that certain tissues accumulate higher levels of ascorbic acid than others.
In guinea pigs, which, like humans, cannot synthesize their own ascorbic acid, the brain and adrenal glands are prioritized tissues for ascorbic acid distribution, showing early saturation and high retention even at low dietary intakes nih.gov. Studies in broiler chickens have identified the spleen, brain, and liver as tissues with high concentrations of ascorbic acid mdpi.com. The distribution to different organs is dynamic and depends on the dietary availability of the vitamin nih.gov.
The following table summarizes the tissue distribution of ascorbic acid in various animal models, which would be the expected distribution pattern after the administration and subsequent hydrolysis of this compound.
| Animal Model | High Concentration Tissues | Reference |
| Guinea Pigs | Adrenal glands, Pituitary gland, Eye lens, Brain | nih.govnih.govbohrium.com |
| Rats | Adrenal glands, Spleen, Lungs, Liver | |
| Broiler Chickens | Spleen, Brain, Liver | mdpi.com |
This table is illustrative and compiled from various sources. Specific concentrations can vary based on the study design.
Metabolic Pathways of this compound in Animal Models (e.g., enzymatic hydrolysis, conjugation)
The primary metabolic pathway for this compound in vivo is expected to be enzymatic hydrolysis. Research on analogous compounds, such as 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids, in guinea pigs has demonstrated high hydrolytic activity in the small intestine, mediated by esterases nih.gov. This enzymatic action would cleave the acetyl group from the ascorbic acid backbone.
Following hydrolysis, the released ascorbic acid undergoes further metabolism. It is reversibly oxidized to dehydroascorbic acid, which can then be irreversibly hydrolyzed to 2,3-diketogulonic acid and further metabolized mdpi.com. The metabolism of ascorbic acid is a crucial aspect of its antioxidant function.
Excretion Kinetics and Routes in Animal Models
The excretion of ascorbic acid, the active metabolite of this compound, occurs primarily through the kidneys. Ascorbic acid is filtered by the glomerulus and then reabsorbed in the renal tubules by SVCT1. When plasma concentrations are high and the transporters become saturated, the excess ascorbic acid is excreted in the urine mdpi.com.
In guinea pigs administered ascorbyl palmitate, another ester of ascorbic acid, an increased amount of free ascorbic acid was excreted in the urine, primarily within the first 24 hours nih.gov. This suggests that after the hydrolysis of ascorbyl esters, the resulting ascorbic acid follows the established renal excretion pathway.
Correlation of Pharmacokinetic Parameters with in vivo Biological Responses in Animal Models
The biological responses to this compound are directly linked to the pharmacokinetic profile of the released ascorbic acid. The concentration and duration of ascorbic acid in various tissues determine its efficacy as an antioxidant and a cofactor for various enzymatic reactions.
For instance, in guinea pigs with scurvy, a condition caused by ascorbic acid deficiency, the oral administration of a 6-O-acylated ascorbic acid derivative showed a clear therapeutic effect, indicating that the absorbed ascorbic acid was biologically active nih.gov. The ability of the brain and adrenal glands to maintain high concentrations of ascorbic acid even during periods of low intake underscores the critical role of this vitamin in these tissues nih.gov. The antioxidant and enzymatic cofactor functions of ascorbic acid are dependent on maintaining adequate tissue concentrations, which in turn are governed by its absorption, distribution, metabolism, and excretion kinetics.
Analytical Methodologies for 6 O Acetylascorbic Acid and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of 6-O-Acetylascorbic acid and its metabolites from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the analyte's properties, such as polarity, volatility, and charge, as well as the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for ascorbic acid and its derivatives.
Method development for this compound would logically start from established methods for ascorbic acid, with optimization to account for the increased lipophilicity from the acetyl group. A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. jocpr.com The mobile phase generally consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). jocpr.comhelixchrom.com For instance, a mobile phase of water with acetic acid and methanol in a 95:5 (v/v) ratio has been used for ascorbic acid analysis. jocpr.comresearchgate.net The acidic component helps to suppress the ionization of the acidic hydroxyl groups, leading to better retention and peak shape on the reversed-phase column.
Optimization of the method would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation between this compound, its potential metabolites (like ascorbic acid), and any interfering matrix components. Detection is commonly performed using a UV detector, as the enediol chromophore in the ascorbate (B8700270) ring absorbs UV light. The UV detection wavelength for ascorbic acid is often set around 245 nm. jocpr.comresearchgate.net Electrochemical detection (ECD) can also be employed, offering higher sensitivity and selectivity for electroactive compounds like ascorbates. nih.govelectrochemsci.org
| Parameter | Typical Condition/Value | Purpose/Consideration for this compound |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250x4.6mm, 5µm) jocpr.com | Standard for separating moderately polar compounds. The acetyl group increases lipophilicity, leading to stronger retention than ascorbic acid. |
| Mobile Phase | Aqueous buffer (e.g., water with acetic acid) : Organic Solvent (e.g., Methanol) jocpr.com | The organic solvent percentage would be optimized to achieve a reasonable retention time (e.g., slightly higher than for ascorbic acid). |
| Flow Rate | 0.8 - 1.2 mL/min jocpr.com | Adjusted to balance analysis time and separation efficiency. |
| Detection | UV Absorbance at ~245-265 nm jocpr.comnih.gov | The acetyl group is not expected to significantly shift the λmax of the ascorbate chromophore. ECD offers a high-sensitivity alternative. nih.gov |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | Controlling temperature ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives and Metabolic Profiling
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound, like ascorbic acid, is non-volatile and thermally unstable, direct analysis by GC is not feasible. Therefore, a crucial step is derivatization to convert the analyte into a volatile and thermally stable derivative.
The most common derivatization technique for compounds with active hydrogens (like the hydroxyl groups on the ascorbate moiety) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. This process creates a volatile TMS-ether derivative of this compound that can be readily analyzed by GC. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., PE-5MS). crimsonpublishers.com The separation is based on the compound's boiling point and interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector. GC-MS allows for the confirmation of the analyte's identity based on its unique mass spectrum and fragmentation pattern. nih.govnih.gov This makes GC-MS particularly valuable for metabolic profiling, where it can be used to measure the levels of this compound and its metabolites in biological samples after derivatization. nih.gov
| Parameter | Typical Condition/Value | Purpose/Consideration for this compound |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA or TMCS) | Essential to create a volatile derivative by capping the free hydroxyl groups. |
| Column | Capillary column (e.g., PE-5MS, 30m x 0.25mm) crimsonpublishers.com | Provides high-resolution separation of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 75°C to 250°C) crimsonpublishers.com | Optimized to separate the derivative of interest from other sample components and derivatization by-products. |
| Detector | Mass Spectrometry (MS) nih.gov | Provides structural information for positive identification and quantification, crucial for metabolic studies. |
Capillary Electrophoresis (CE) Applications for Purity and Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged, water-soluble compounds and offers advantages such as rapid analysis times, minimal sample consumption, and high separation efficiency. chromatographyonline.com
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most direct mode. In CZE, the separation occurs in a buffer-filled capillary. Since the enolic hydroxyl group of the ascorbate ring is acidic, this compound will be negatively charged in buffers with a pH above its pKa. This allows it to be separated from neutral species and other charged molecules. A key application of CE is the assessment of purity, as it can effectively separate the target compound from its precursors (e.g., ascorbic acid) and degradation products. nih.gov
Method development for CE involves optimizing the background electrolyte (BGE) pH, concentration, and any additives. nih.gov For instance, a phosphate (B84403) or borate buffer at a pH between 5 and 9 would be a suitable starting point. nih.govchromatographyonline.com The separation voltage is another critical parameter that affects both resolution and analysis time. nih.gov Detection is typically achieved by UV absorbance, similar to HPLC, by measuring the analyte's absorbance at a specific wavelength as it passes the detector window. nih.gov
| Parameter | Typical Condition/Value | Purpose/Consideration for this compound |
|---|---|---|
| Capillary | Fused-silica (e.g., 30 cm x 75 µm) chromatographyonline.comnih.gov | Standard capillary material; length and diameter affect efficiency and analysis time. Coated columns can be used to control electroosmotic flow. nih.gov |
| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 20-100 mM, pH 5-9) nih.govchromatographyonline.com | The pH determines the charge state of the analyte, which is critical for separation. |
| Separation Voltage | 15-25 kV chromatographyonline.com | Higher voltage generally leads to faster analysis but can generate Joule heating. |
| Injection | Hydrodynamic or Electrokinetic | Method for introducing a small plug of the sample into the capillary. |
| Detection | UV Absorbance at ~254-270 nm chromatographyonline.comnih.gov | Direct detection based on the ascorbate chromophore. |
Spectroscopic and Mass Spectrometric Quantification Methods
These methods are essential for the quantification and structural elucidation of this compound. Spectroscopic techniques measure the interaction of the molecule with electromagnetic radiation, while mass spectrometry measures the mass-to-charge ratio of ions, providing molecular weight and structural information.
UV-Vis Spectrophotometry in Complex Biological Matrices
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. rfppl.co.in Ascorbic acid and its derivatives, including this compound, possess a conjugated enediol system that absorbs UV radiation, with a maximum absorbance (λmax) typically observed between 240 and 265 nm, depending on the solvent and pH. thepharmajournal.comresearchgate.net A developed UV-Vis method for ascorbic acid in a methanol:water solvent system identified a λmax at 258 nm. thepharmajournal.com
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations, and the concentration of the analyte in an unknown sample is determined from this curve.
While UV-Vis spectrophotometry is straightforward, its application in complex biological matrices (e.g., plasma, tissue homogenates) can be challenging due to a lack of specificity. rfppl.co.in Many endogenous compounds in these matrices, such as uric acid and proteins, also absorb in the same UV region, leading to potential interference and inaccurate results. To overcome this, sample preparation steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction are often necessary to remove interfering substances before measurement. The method's suitability is often validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness. thepharmajournal.comscholarpublishing.org
| Parameter | Typical Condition/Value | Purpose/Consideration for this compound |
|---|---|---|
| Wavelength (λmax) | ~240-265 nm thepharmajournal.comresearchgate.net | The acetyl group is unlikely to cause a major shift from the λmax of the parent ascorbic acid. The exact wavelength should be determined experimentally in the chosen solvent. |
| Solvent | Aqueous buffers, Methanol, Hydrochloric Acid thepharmajournal.comresearchgate.net | The solvent can influence the λmax. Acidic conditions (e.g., 0.1M HCl) are often used to ensure the stability of the ascorbate. researchgate.net |
| Linearity Range | e.g., 2-15 µg/mL thepharmajournal.comresearchgate.net | The concentration range over which the Beer-Lambert law is obeyed. Determined during method validation. |
| Limit of Detection (LOD) | ~0.5-1.0 µg/mL thepharmajournal.comresearchgate.net | The lowest concentration of the analyte that can be reliably detected. |
| Sample Preparation | Filtration, extraction, protein precipitation | Crucial for removing interferences from complex matrices to ensure selectivity. |
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and quantification of this compound and its metabolites, especially at trace levels. ijpras.com Unlike nominal mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap, FT-ICR) provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. ijpras.comnih.gov This high mass accuracy allows for the determination of the elemental composition of an unknown ion, which is a critical first step in metabolite identification. nih.gov
When coupled with a separation technique like HPLC (LC-HRMS), it becomes a powerful platform for metabolomics. ijpras.com The liquid chromatograph separates the components of a complex mixture, which are then ionized and analyzed by the HRMS. This allows for the detection of low-level metabolites in the presence of a complex background matrix. nih.gov
For metabolite identification, HRMS is used to detect the parent drug and its potential metabolites based on their accurate masses. ijpras.com Tandem mass spectrometry (MS/MS) experiments can then be performed, where the ion of interest is isolated, fragmented, and its fragment ions are analyzed. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the structure of the metabolite. This approach is crucial for identifying metabolic transformations of this compound, such as deacetylation to ascorbic acid or further oxidation. nih.gov
| Technique/Parameter | Description | Application to this compound |
|---|---|---|
| Instrumentation | Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) nih.gov | Provides the high mass accuracy (<5 ppm) needed to determine the elemental formula of the compound and its metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acids. | Generates [M-H]- ions of this compound for mass analysis. |
| Data Acquisition | Full scan MS for detection; data-dependent MS/MS for fragmentation. nih.gov | Full scan detects all ions within a mass range. MS/MS provides structural information on detected ions of interest. |
| Metabolite Identification | Based on accurate mass, isotope pattern, and MS/MS fragmentation. nih.gov | Allows for the confident identification of metabolites (e.g., ascorbic acid) and unknown biotransformation products in complex biological samples. |
| Trace Analysis | LC-HRMS with Extracted Ion Chromatograms (EICs). nih.gov | Enables highly sensitive and selective quantification of this compound at very low concentrations. |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Structural Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both the structural confirmation and quantitative analysis of this compound. It provides detailed information about the molecular structure, allowing for unambiguous identification and assessment of purity.
Structural Purity Assessment: Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in verifying the identity and purity of synthesized this compound. The presence of the acetyl group at the C-6 position is confirmed by characteristic shifts in the NMR spectrum. For instance, in ¹H NMR, the protons on the acetyl group introduce a new singlet peak, while the signals corresponding to the protons at the C-6 position of the ascorbic acid backbone are shifted. Similarly, ¹³C NMR spectra will show a characteristic signal for the carbonyl carbon of the ester and the methyl carbon of the acetyl group, confirming the esterification at the C-6 position. The absence of signals from significant impurities confirms the sample's purity. Purity levels as high as 98.6% have been reported for enzymatically synthesized ascorbyl esters, with NMR being a key analytical tool for confirmation.
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) offers a primary ratio method of measurement, where the signal intensity of the analyte is directly proportional to the number of nuclei, allowing for accurate quantification without the need for an identical analyte standard. For quantitative analysis of ascorbic acid derivatives, a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard. This method is highly valued for its accuracy and traceability. Although specific qNMR studies on this compound are not extensively detailed in publicly available literature, the principles are well-established for ascorbic acid itself and its other esters. For ascorbic acid, the proton at the C-1 position often provides a well-resolved signal suitable for quantification.
Below is a table summarizing typical NMR data for ascorbic acid, which serves as the parent compound for this compound. The acetylation at the C-6 position would lead to predictable shifts in the signals of nearby protons and carbons.
| Nucleus | Typical Chemical Shift (δ) in D₂O (ppm) | Multiplicity |
| ¹H (H-4) | ~4.94 | Doublet |
| ¹H (H-5) | ~4.06 | Multiplet |
| ¹H (H-6) | ~3.76 | Multiplet |
| ¹³C (C-1) | ~176 | Singlet |
| ¹³C (C-2) | ~118 | Singlet |
| ¹³C (C-3) | ~156 | Singlet |
| ¹³C (C-4) | ~76 | Singlet |
| ¹³C (C-5) | ~69 | Singlet |
| ¹³C (C-6) | ~62 | Singlet |
This table is based on data for the parent compound, ascorbic acid. Acetylation at C-6 would alter the chemical shifts for H-6 and C-6.
Coupled Techniques for Enhanced Analytical Specificity and Sensitivity
To achieve the high sensitivity and specificity required for analyzing complex biological samples, chromatographic separation methods are often coupled with mass spectrometry.
HPLC-Mass Spectrometry (MS/MS) for Biological Sample Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of low-concentration analytes like this compound in biological matrices. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
The HPLC system separates this compound from other components in the sample extract based on its physicochemical properties, typically using a reversed-phase C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid to improve chromatographic peak shape and ionization efficiency.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it is often operated in negative ion mode for ascorbic acid and its derivatives. In the tandem mass spectrometer, a specific precursor ion (the deprotonated molecule [M-H]⁻) of this compound is selected in the first quadrupole, fragmented through collision-induced dissociation, and then specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for very low detection limits. For ascorbic acid, precursor-to-product ion transitions such as m/z 175 > 115 and m/z 175 > 89 are commonly monitored. Similar specific transitions would be established for this compound.
This methodology has been successfully applied to quantify ascorbic acid in various biological samples including plasma, serum, and cell lysates, with reported limits of quantification in the low ng/mL to pg range.
GC-MS for Volatile Biomarker and Metabolic Pathway Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not volatile, GC-MS can be employed to study its metabolic fate by analyzing volatile metabolites or by converting the non-volatile analyte into a volatile derivative.
Derivatization: To make this compound and its non-volatile metabolites amenable to GC analysis, a chemical derivatization step is necessary. This process involves reacting the analyte with a reagent to replace active hydrogen atoms (from hydroxyl and carboxylic acid groups) with less polar, more volatile groups. A common method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the compound, allowing it to be vaporized and separated on a GC column.
Metabolic Pathway Analysis: GC-MS is exceptionally well-suited for metabolomic studies that aim to identify and quantify a wide range of small molecule metabolites in a biological sample. By analyzing the profile of volatile organic compounds (VOCs) or derivatized metabolites in samples from, for example, cell cultures or animal models treated with this compound, it is possible to gain insights into the metabolic pathways it affects. Changes in the levels of specific volatile metabolites could serve as biomarkers for the compound's activity or metabolism. The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a chemical fingerprint for identification by comparison to spectral libraries.
While direct analysis of this compound by GC-MS is less common than by HPLC-MS, the technique remains a vital tool for broader metabolic profiling and the identification of volatile biomarkers associated with its administration.
Sample Preparation Strategies for Biological Matrices (e.g., plasma, tissue homogenates from animal models, cell lysates)
The goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. Given the instability of ascorbic acid and its derivatives, which are prone to oxidation, all steps must be performed rapidly, at low temperatures, and often with the addition of antioxidants.
Comparative Studies with Ascorbic Acid and Other Ascorbic Acid Derivatives
Comparative Synthetic Efficiency and Yields of 6-O-Acetylascorbic Acid
The synthesis of 6-O-acyl ascorbic acid derivatives is achieved through either chemical or enzymatic methods. Enzymatic synthesis, often employing lipases, is noted for its high regioselectivity, targeting the C-6 hydroxyl group and operating under mild conditions, which helps to prevent the degradation of the ascorbic acid molecule. While specific yield data for the lipase-catalyzed synthesis of this compound (ascorbyl acetate) is not extensively detailed in the available literature, the kinetics of the reaction have been investigated, confirming its feasibility.
For comparison, the enzymatic synthesis of other 6-O-ascorbyl esters has been reported with varying degrees of success. For instance, the lipase-catalyzed condensation of methyl acetoacetate (B1235776) with ascorbic acid can result in a quantitative yield of 6-O-acetoacetyl ascorbic acid. wikipedia.orgresearchgate.net Similarly, high yields have been reported for longer-chain esters under optimized conditions. The enzymatic production of ascorbyl linoleate (B1235992) can reach up to 90%, and ascorbyl palmitate synthesis has been achieved with yields over 80%. nih.govnih.gov These processes often utilize activated acyl donors like vinyl esters to improve efficiency. nih.gov
Chemical synthesis methods, for example using concentrated sulfuric acid as a catalyst, can also produce 6-O-ascorbyl esters, though potentially with more side products due to harsher reaction conditions. researchgate.netresearchgate.net The efficiency of these methods underscores the viability of producing a range of 6-O-ascorbyl esters, with the general trend indicating that enzymatic routes offer high conversion rates for various acyl groups.
Table 1: Comparative Synthetic Yields of Various 6-O-Ascorbyl Esters
| Ascorbic Acid Derivative | Synthesis Method | Reported Yield | Reference |
|---|---|---|---|
| This compound | Enzymatic (Lipase) | Data not available; reaction kinetics studied | nih.gov |
| 6-O-Acetoacetylascorbic acid | Enzymatic (Lipase) | Quantitative | wikipedia.orgresearchgate.net |
| 6-O-Ascorbyl palmitate | Enzymatic (Lipase) | >80% | nih.gov |
| 6-O-Ascorbyl linoleate | Enzymatic (Lipase) | Up to 90% | nih.gov |
| 6-O-Ascorbyl oleate (B1233923) | Enzymatic (Lipase) | ~74% (Transesterification) | researchgate.net |
Comparative Stability Profiles (Hydrolytic, Oxidative) Against Ascorbic Acid and Other Esters
Ascorbic acid is notoriously unstable, readily undergoing oxidative degradation when exposed to light, oxygen, and heat, particularly in aqueous solutions. researchgate.netnih.gov Its derivatives are synthesized primarily to improve stability.
The degradation of ascorbic acid proceeds through both aerobic and anaerobic pathways, leading to biologically inactive products like 2,3-diketogulonic acid. researchgate.netresearchgate.net While direct comparative data on the hydrolytic and oxidative stability of this compound is limited, its profile is expected to be comparable to that of other short-chain ascorbyl esters, offering enhanced stability over ascorbic acid but remaining vulnerable to hydrolysis over time. In contrast, phosphate (B84403) derivatives of ascorbic acid, such as sodium ascorbyl phosphate, are reported to be significantly more stable than the 6-O-ester derivatives. semanticscholar.org
Table 2: Comparative Stability of Ascorbic Acid and Its Derivatives
| Compound | General Stability Profile | Specific Findings | Reference |
|---|---|---|---|
| Ascorbic Acid | Low; highly susceptible to oxidation (light, heat, oxygen) | In emulsions, only 8% remained after 28 days. | researchgate.netnih.gov |
| This compound | Expected to be more stable than ascorbic acid | Direct comparative data is limited. | N/A |
| 6-O-Ascorbyl palmitate | More stable than ascorbic acid but susceptible to hydrolysis | In emulsions, 37% remained after 28 days. Some studies report stability is only "similar" to ascorbic acid. | researchgate.netmdpi.comsemanticscholar.org |
| Sodium Ascorbyl Phosphate | High; very stable derivative | Reported to be more stable than ascorbyl palmitate. | semanticscholar.org |
Comparative Bioavailability Mechanisms (in vitro and animal models)
The bioavailability of ascorbic acid is regulated by both active transport and passive diffusion in the intestine. wikipedia.org At typical dietary intakes (30–180 mg/day), absorption is highly efficient (70–90%), but it becomes saturated at higher doses, with efficiency dropping below 50%. wikipedia.org
When 6-O-ascorbyl esters are administered orally, they are largely hydrolyzed in the digestive tract into ascorbic acid and the corresponding fatty acid before absorption. nih.gov Consequently, the bioavailability of the ascorbate (B8700270) portion from these esters is primarily dependent on the absorption characteristics of free ascorbic acid. Studies have indicated that the ascorbic acid released from the hydrolysis of ascorbyl palmitate is as bioavailable as ascorbic acid taken alone. nih.gov Therefore, the ester form does not appear to enhance the systemic bioavailability of the ascorbate moiety following oral ingestion, as the ester itself does not remain intact for absorption. The lipophilic nature of the ester is rendered moot by pre-systemic hydrolysis.
Comparative Cellular Uptake and Intracellular Conversion Kinetics
While oral bioavailability of the intact ester is low, the lipophilic nature of 6-O-ascorbyl esters is advantageous for penetrating cell membranes, a key factor in topical applications and cellular-level activity. researchgate.net Studies have shown that ascorbyl esters can permeate biological barriers. For instance, ascorbyl palmitate has been observed to penetrate into neural tissues and spread within erythrocyte membranes. caldic.com
Once inside the cell, these esters must be converted to ascorbic acid to exert their full biological activity. This conversion is accomplished through enzymatic hydrolysis by intracellular esterases. Research on related compounds, such as L-ascorbic acid 2-phosphate-6-palmitate, has demonstrated that they can enter cells and subsequently be converted into ascorbic acid. researchgate.net This mechanism allows 6-O-ascorbyl esters to act as pro-drugs, delivering ascorbic acid directly into the intracellular environment where it can function as an antioxidant. The kinetics of this intracellular conversion would depend on the activity of cellular esterases and the specific acyl chain of the derivative.
Comparative Antioxidant Potency and Mechanisms of Action (in vitro)
The antioxidant activity of ascorbic acid stems from its enediol structure, which allows it to donate electrons and scavenge free radicals. mdpi.com When the hydroxyl group at the C-6 position is esterified, it can slightly alter this antioxidant capacity. Some in vitro studies have found that the addition of an acyl chain at this position can lead to a minor reduction in antioxidant efficiency. For example, 6-O-ascorbyl palmitate and 6-O-ascorbyl oleate demonstrated 84% and 71% of the antioxidant efficiency of L-ascorbic acid, respectively, in a Trolox Equivalent Antioxidant Capacity (TEAC) assay. researchgate.net Similarly, other research has shown the antioxidative potency of ascorbic acid to be greater than that of ascorbyl palmitate in a DPPH assay. acs.org
Despite a potential slight decrease in radical-scavenging activity in some assays, 6-O-ascorbyl esters remain potent antioxidants. An investigation using electron spin resonance (ESR) showed that ascorbyl palmitate is biologically active and generates the ascorbyl radical in a manner and magnitude similar to that of ascorbic acid. caldic.com The primary advantage of the ester forms is their lipophilicity, which allows them to be incorporated into lipid-rich environments like cell membranes, thereby providing targeted antioxidant protection against lipid peroxidation—an area where water-soluble ascorbic acid is less effective. atamanchemicals.com
Table 3: Comparative In Vitro Antioxidant Efficiency
| Compound | Relative Antioxidant Efficiency (vs. Ascorbic Acid) | Assay | Reference |
|---|---|---|---|
| Ascorbic Acid | 100% | TEAC | researchgate.net |
| 6-O-Ascorbyl palmitate | 84% | TEAC | researchgate.net |
| 6-O-Ascorbyl oleate | 71% | TEAC | researchgate.net |
| 6-O-Ascorbyl protocatechuate | Greater than Ascorbic Acid | Radical Scavenging Activity | nih.gov |
| 6-O-Ascorbyl gallate | Greater than Ascorbic Acid | Radical Scavenging Activity | nih.gov |
| 6-O-Ascorbyl caffeate | Greater than Ascorbic Acid | Radical Scavenging Activity | nih.gov |
Comparative Modulation of Cellular Signaling Pathways (in vitro)
Ascorbic acid is known to influence various cellular signaling pathways. In cancer cell lines, high doses of ascorbic acid have been shown to induce apoptosis, cause cell cycle arrest at the G0/G1 phase, and reduce levels of hypoxia-inducible factor-1 (HIF-1), a key protein for tumor cell survival. nih.govnih.gov
Comparative Pharmacokinetic Behavior in Animal Models
The pharmacokinetics of ascorbic acid have been studied in various animal models, including dogs and sheep, revealing dose-dependent absorption and elimination patterns. nih.govnih.gov Following intravenous administration in sheep, ascorbic acid is eliminated more rapidly at higher doses. nih.gov
Future Research Directions and Emerging Areas of Inquiry for 6 O Acetylascorbic Acid
Advanced Synthetic Strategies for Scalability and Sustainable Production
The future of 6-O-Acetylascorbic acid availability for extensive research and potential commercial applications hinges on the development of advanced, scalable, and sustainable synthetic methodologies. Current research is pivoting away from traditional chemical syntheses, which can involve harsh conditions and generate significant waste, towards greener alternatives.
Enzymatic and chemoenzymatic approaches are at the forefront of this shift. Lipases, in particular, have demonstrated considerable promise in the regioselective acylation of ascorbic acid. These biocatalysts offer mild reaction conditions, high selectivity for the 6-hydroxyl group, and the potential for reuse, thereby enhancing the sustainability of the process. Future research will likely focus on:
Enzyme Immobilization: Developing robust and recyclable immobilized lipase (B570770) systems to improve operational stability and facilitate catalyst recovery and reuse.
Novel Biocatalysts: Screening for and engineering novel enzymes with enhanced activity and stability in non-conventional media suitable for the synthesis of ascorbyl esters.
Process Intensification: Investigating the use of technologies such as microwave irradiation and ultrasonic assistance to accelerate reaction times and improve yields in enzymatic syntheses. nih.govnih.gov
Alternative Acyl Donors: Exploring a wider range of acetyl group donors that are more sustainable and can be utilized efficiently in biocatalytic systems.
A comparative overview of current and potential future synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Advantages | Future Research Focus |
| Traditional Chemical Synthesis | Involves the use of chemical catalysts and often requires protection and deprotection steps. | Well-established for other esters. | Reduction of hazardous waste and simplification of reaction steps. |
| Enzymatic Synthesis (Biocatalysis) | Utilizes enzymes, such as lipases, to catalyze the esterification of ascorbic acid. mdpi.comresearchgate.netresearchgate.netresearchgate.net | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme immobilization, discovery of novel enzymes, process optimization. |
| Chemoenzymatic Synthesis | A hybrid approach that combines chemical and enzymatic steps to optimize the overall synthesis. | Can leverage the strengths of both chemical and biocatalytic methods. | Streamlining the integration of chemical and enzymatic steps for efficiency. |
| Whole-Cell Biocatalysis | Employs metabolically engineered microorganisms to produce this compound. nih.gov | Potential for one-pot synthesis from simple sugars, highly sustainable. | Strain development and optimization of fermentation conditions. |
Exploration of Novel Biological Targets and Undiscovered Signaling Pathways (in vitro and non-human in vivo)
While the antioxidant properties of ascorbic acid are well-documented, the biological activities of this compound are not as thoroughly understood. Future in vitro and non-human in vivo studies are crucial to elucidate its unique interactions with biological systems. Key areas for exploration include:
Comparative Antioxidant Activity: While some studies suggest that short-chain 6-O-acyl derivatives of ascorbic acid possess slightly higher antioxidant activity than the parent compound, more comprehensive investigations are needed to confirm and quantify this for this compound. mdpi.com
Anti-inflammatory and Immunomodulatory Effects: Investigating the potential of this compound to modulate inflammatory pathways and immune responses in cell culture models and animal models of inflammation.
Anticancer and Chemopreventive Properties: Building on findings that medium-chain ascorbyl esters exhibit anti-tumor-promoting effects, future research should explore the anticancer potential of this compound against various cancer cell lines and in preclinical animal models. mdpi.com
Neuroprotective Effects: Given the role of ascorbic acid in the central nervous system, studies are warranted to determine if this compound can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.
Signaling Pathway Modulation: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify novel signaling pathways that are specifically modulated by this compound in various cell types.
Investigation of Advanced Delivery Systems and Formulation Strategies (mechanistic focus)
The efficacy of this compound in biological systems is intrinsically linked to its stability and bioavailability. Therefore, the development of advanced delivery systems is a critical area of future research. A mechanistic understanding of how these delivery systems interact with and release the compound is paramount.
Liposomal and Nanoparticle Formulations: Encapsulating this compound within liposomes or polymeric nanoparticles could protect it from degradation and facilitate its transport across biological membranes. mdpi.comnih.govresearchgate.net Future work should focus on the mechanisms of cellular uptake and intracellular release from these nanocarriers.
Nanoemulsions and Microemulsions: These systems can enhance the solubility and skin penetration of amphiphilic compounds like this compound. pharmaexcipients.comresearchgate.netsci-hub.box Mechanistic studies should investigate how the composition and structure of these emulsions influence the partitioning and diffusion of the compound into and through the stratum corneum.
Topical Formulations for Dermatological Applications: Given the use of other ascorbyl esters in cosmetics, developing stable and effective topical formulations of this compound is a promising avenue. Research should focus on the mechanisms by which different vehicle components (e.g., penetration enhancers) improve its dermal and transdermal delivery.
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
| Liposomes | Encapsulation within a lipid bilayer, fusion with cell membranes. | Enhanced stability, targeted delivery, controlled release. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix, controlled degradation of the polymer. | Sustained release, protection from enzymatic degradation. nih.gov |
| Nanoemulsions | Solubilization in oil droplets of a nanoscale emulsion. pharmaexcipients.comresearchgate.netsci-hub.box | Increased surface area for absorption, improved skin penetration. |
| Emulgels | Combination of an emulsion and a gel, providing a dual release control system. mdpi.com | Good spreadability, enhanced stability and penetration. |
Computational Modeling for Predictive Biology and Rational Design of Derivatives
In silico approaches are becoming indispensable tools in modern drug discovery and development. Computational modeling can accelerate the investigation of this compound and guide the rational design of novel derivatives with enhanced properties.
Molecular Docking: These studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. researchgate.netresearchgate.netkspublisher.comnih.govijbpas.com This can help to identify potential mechanisms of action and prioritize targets for experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. nih.gov This can be used to predict the activity of novel derivatives before their synthesis, thereby saving time and resources.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological membrane. This can help to understand its stability, solubility, and transport properties.
Rational Design of Derivatives: By combining these computational approaches, it is possible to rationally design novel derivatives of this compound with improved properties, such as enhanced stability, increased biological activity, or targeted delivery to specific tissues. researchgate.net
Development of High-Throughput Screening Assays for Functional Characterization
To efficiently explore the diverse biological activities of this compound and its derivatives, the development of high-throughput screening (HTS) assays is essential. These assays will enable the rapid screening of large compound libraries for various functional effects.
Fluorescence-Based Assays: The development of fluorescence-based assays can be a sensitive and efficient way to screen for various activities. researchgate.netnih.govnih.gov For example, a fluorescence-based assay could be designed to measure the activity of esterases that hydrolyze this compound, which would be useful for studying its metabolic stability. researchgate.netnih.govresearchgate.net
Cell-Based HTS Assays: Miniaturized cell-based assays in multi-well plate formats can be used to screen for a wide range of cellular responses to this compound, such as cytotoxicity, proliferation, and the modulation of specific signaling pathways.
Target-Based HTS Assays: Once specific biological targets of this compound are identified, target-based HTS assays can be developed to screen for compounds that modulate the activity of these targets.
Integration with Systems Biology Approaches for Holistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target investigations and adopt a systems-level perspective. Systems biology approaches, which integrate data from multiple "omics" technologies, can provide a holistic view of the cellular and organismal responses to this compound.
Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues treated with this compound can reveal the genetic networks and pathways that are affected.
Proteomics: Studying alterations in the proteome can provide insights into the functional consequences of changes in gene expression and identify protein targets of this compound.
Metabolomics: Analyzing the metabolic fingerprint of cells or organisms exposed to this compound can reveal its impact on metabolic pathways and identify novel biomarkers of its activity. nih.gov
Integrative Network Analysis: By integrating data from these different "omics" platforms, it is possible to construct comprehensive network models that describe the complex biological interactions influenced by this compound.
Longitudinal Studies in Animal Models for Comprehensive Mechanistic Insights
While acute studies in animal models can provide valuable information, longitudinal studies are essential for understanding the long-term effects and comprehensive mechanistic insights of this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Long-term studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.govmdpi.comsrce.hrnih.govresearchgate.net This information is crucial for determining appropriate dosing regimens and for understanding the relationship between its concentration in the body and its biological effects.
Chronic Disease Models: Investigating the long-term effects of this compound supplementation in animal models of chronic diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer, can provide insights into its potential therapeutic applications.
Developmental and Reproductive Toxicity Studies: To ensure the safety of this compound for potential therapeutic or cosmeceutical use, long-term studies are needed to assess its potential effects on development and reproduction.
Mechanistic Biomarker Discovery: Longitudinal studies provide an opportunity to identify and validate biomarkers that can be used to monitor the biological effects of this compound over time and to predict its efficacy in different individuals.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6-O-Acetylascorbic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves acetylation of ascorbic acid using acetic anhydride or acetyl chloride under controlled acidic conditions. Yield optimization requires precise temperature control (e.g., 0–5°C to minimize degradation) and stoichiometric ratios of reactants. Purity is assessed via HPLC or NMR to confirm acetylation at the 6-O position and rule out side products like 5-O-acetyl derivatives . Accelerated reaction kinetics studies can identify optimal pH and solvent systems (e.g., anhydrous DMF) to enhance regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for structural confirmation, with characteristic shifts at δ 2.1–2.3 ppm for the acetyl group. HPLC with UV detection (λ = 245 nm) quantifies purity, validated using spiked recovery experiments and calibration curves. Mass spectrometry (ESI-MS) further corroborates molecular weight (MW: 258.22 g/mol). Method validation follows ICH guidelines, including specificity, linearity, and precision tests .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is assessed via forced degradation studies: solutions are incubated at varying pH (2–9) and temperatures (25–60°C). Degradation kinetics (e.g., hydrolysis back to ascorbic acid) are monitored using HPLC. Buffered systems (e.g., phosphate buffer at pH 5.0) and low temperatures (4°C) minimize decomposition. Arrhenius plots predict shelf life under storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain the differential antioxidant activity of this compound compared to ascorbic acid in cellular models?
- Methodological Answer : Comparative studies use in vitro assays (e.g., DPPH radical scavenging) and cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells). Lipophilicity from the acetyl group may enhance membrane permeability, measured via logP assays. Intracellular deacetylation kinetics are tracked using LC-MS/MS to correlate metabolite levels with antioxidant activity .
Q. How can researchers resolve contradictions in reported bioavailability data between in vivo and in vitro studies?
- Methodological Answer : Discrepancies often arise from differences in absorption models (e.g., Caco-2 monolayers vs. rodent pharmacokinetics). Meta-analyses should control for variables like dosing regimens, formulation matrices, and analytical sensitivity. Dual radiolabeling (³H/¹⁴C) in crossover studies can distinguish intact compound uptake from metabolite contributions .
Q. What experimental designs are optimal for comparing the efficacy of this compound with other ascorbic acid derivatives (e.g., 3-O-Acetyl or phosphate esters)?
- Methodological Answer : Head-to-head comparisons require standardized assays (e.g., FRAP, ORAC) and identical cell lines. Dose-response curves and time-course analyses identify potency differences. Multivariate ANOVA accounts for batch variability and confounding factors like light exposure. Synergy studies (e.g., with tocopherol) use isobolographic analysis to evaluate combinatorial effects .
Q. How should researchers address formulation challenges for this compound in topical delivery systems?
- Methodological Answer : Excipient compatibility is tested via ternary phase diagrams (e.g., surfactant-oil-water systems). Penetration enhancement is evaluated using Franz diffusion cells with ex vivo skin models. Stability in emulsions is monitored under ICH storage conditions, with particle size (DLS) and zeta potential as critical quality attributes .
Q. What emerging computational methods predict the interaction of this compound with biological targets (e.g., collagen synthesis enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding affinities to enzymes like prolyl hydroxylase. QSAR models correlate acetyl group orientation with inhibitory activity. Validation involves in vitro enzyme assays (e.g., fluorescence-based kinetics) to confirm computational predictions .
Methodological Considerations for Data Rigor
- Contradiction Analysis : Apply triangulation by cross-validating results across multiple assays (e.g., HPLC, enzymatic assays) and independent cohorts. Use sensitivity analysis to identify outliers in dose-response data .
- Systematic Reviews : Follow PRISMA guidelines to synthesize preclinical data, emphasizing study quality (e.g., SYRCLE risk-of-bias tool for animal studies) .
- Ethical & Reproducibility Standards : Pre-register protocols (e.g., OSF) and share raw spectra/chromatograms in supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
